molecular formula C20H31N3O4S B2998085 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide CAS No. 896284-83-6

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide

Cat. No.: B2998085
CAS No.: 896284-83-6
M. Wt: 409.55
InChI Key: MKMACSAEJBLOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide is a synthetically derived small molecule of significant interest in medicinal chemistry and pharmacological research. This complex oxalamide derivative features a central pyrrolidine ring core, a 2,5-dimethylphenyl sulfonyl group, and an isopentyl side chain. Compounds with similar sulfonamide and heterocyclic architectures are frequently investigated for their potential to modulate biological targets. Researchers may explore this molecule as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various enzymes and receptors. Its structural components suggest potential utility in developing protease inhibitors, receptor antagonists, or other biologically active agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-14(2)9-10-21-19(24)20(25)22-13-17-6-5-11-23(17)28(26,27)18-12-15(3)7-8-16(18)4/h7-8,12,14,17H,5-6,9-11,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMACSAEJBLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is C20H31N3O4SC_{20}H_{31}N_{3}O_{4}S, with a molecular weight of approximately 409.55 g/mol. Its structure features a sulfonyl group attached to a pyrrolidine ring, which is linked to an oxalamide moiety. This arrangement enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H31N3O4SC_{20}H_{31}N_{3}O_{4}S
Molecular Weight409.55 g/mol
CAS Number896284-83-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting pathways crucial for tumor growth. For instance, compounds related to this structure have shown selective inhibition of DVL1 (Dishevelled), a protein involved in the WNT signaling pathway, which is often dysregulated in cancers .
    • Case Study : One study reported that enantiomers derived from similar structures displayed an EC50 value of 0.49 ± 0.11 μM against DVL1, indicating potent inhibition capabilities .
  • Enzyme Inhibition : The compound's design allows it to potentially inhibit various enzymes involved in metabolic pathways, offering a route for therapeutic development against metabolic disorders.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Binding Affinity : The compound has shown strong binding affinity towards specific protein targets, which is critical for its potential as a therapeutic agent.
  • In Vitro Studies : In vitro assays have demonstrated that the compound can significantly inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Oxalamide Derivatives

The target compound belongs to a broader class of oxalamide-based molecules, often investigated for antiviral or bioactive properties. Key structural analogs and their distinguishing features are summarized below:

Compound Name / CAS No. Substituent R1 (Pyrrolidine Sulfonyl) Substituent R2 (Oxalamide) Molecular Weight (g/mol) Notable Properties
Target Compound (896285-05-5) 2,5-Dimethylphenyl Isopentyl 429.5 High lipophilicity (predicted)
N1-(4-Chlorophenyl)-N2-...oxalamide (15) None (pyrrolidin-2-yl) 5-(2-Hydroxyethyl)thiazole 422.12 95% HPLC purity; stereoisomeric
N1-Ethyl analog (896289-55-7) 2,5-Dimethylphenyl Ethyl ~390 (estimated) Reduced steric bulk
UBIS-734 2,5-Dimethylphenylethyl Pyridine-N-oxide Not reported Herbicidal activity
4-Methoxyphenyl analog 4-Methoxyphenyl Pyridin-4-ylmethyl 432.5 Polar methoxy group
Key Observations:

Sulfonyl Group Impact: The 2,5-dimethylphenyl sulfonyl group in the target compound enhances hydrophobicity and may improve target binding compared to analogs with smaller (e.g., ethyl) or polar (e.g., 4-methoxyphenyl) R1 groups.

Oxalamide Substituents : The isopentyl chain (R2) contributes to higher lipophilicity compared to ethyl or hydroxymethyl groups (e.g., compound 15 in ). This may enhance membrane permeability but reduce aqueous solubility .

Stereochemical Complexity : Unlike compound 15, which exists as a 1:1 stereoisomeric mixture, the target compound’s stereochemistry is unspecified in available data. Stereochemistry often critically influences biological activity and pharmacokinetics .

Physicochemical and Pharmacokinetic Predictions

  • Metabolic Stability : The sulfonyl group is generally resistant to metabolic degradation, whereas the pyrrolidine ring may undergo oxidation, depending on substituents .

Q & A

Q. What are the recommended synthetic routes for synthesizing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrrolidine functionalization : Introduce the 2,5-dimethylphenylsulfonyl group via sulfonylation using reagents like tosyl chloride under basic conditions (e.g., pyridine or triethylamine).

Methylation : Attach the methyl group to the pyrrolidine ring using alkylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF).

Oxalamide coupling : React the functionalized pyrrolidine intermediate with isopentylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the oxalamide bond.
Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfonyl, methyl, and isopentyl groups). For example, the sulfonyl group’s electron-withdrawing effect shifts neighboring protons downfield .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350-1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}).
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .

Q. How should researchers evaluate the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies :
    • Chemical Stability : Incubate in PBS or cell culture medium at 37°C for 24–72 hours; analyze via LC-MS for degradation products.
    • Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes using spectrophotometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Perform reactions at 0–25°C to minimize side reactions.
    • Solvent : Compare yields in dichloromethane (DCM) vs. acetonitrile; DCM often improves sulfonylation efficiency.
    • Base : Test organic (e.g., triethylamine) vs. inorganic bases (e.g., K2_2CO3_3).
ConditionYield (%)Purity (%)
DCM, Triethylamine8598
Acetonitrile, K2_2CO3_37290
  • Workup : Extract unreacted reagents using aqueous NaHCO3_3 washes. Dry organic layers with anhydrous MgSO4_4 before crystallization .

Q. What strategies are recommended to resolve contradictory biological activity data across assays?

Methodological Answer:

  • Assay Validation :
    • Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
    • Test in isogenic cell lines (wild-type vs. target-knockout) to rule off-target effects.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and standardize metrics (e.g., IC50_{50} ± SEM from ≥3 replicates).
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., N1-cyclopentyl-N2-isopentyloxalamide derivatives) to identify substituent-dependent trends .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity?

Methodological Answer:

  • Analog Library Design :
    • Core Modifications : Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact.
    • Substituent Variation : Systematically alter the isopentyl group (e.g., linear vs. branched alkyl chains) and sulfonyl aryl groups (e.g., electron-donating/withdrawing substituents).
  • Biological Testing :
    • Screen analogs against related targets (e.g., sulfonamide-binding enzymes) to quantify selectivity ratios.
    • Use molecular docking to predict binding poses and guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

  • Re-evaluate Models : Refine docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations.
  • Experimental Triangulation :
    • Validate binding with SPR or ITC to measure thermodynamic parameters (ΔG, Kd_d).
    • Perform X-ray crystallography to resolve ligand-protein co-structures and identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.